![molecular formula C21H16FNO3S3 B2741571 4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole CAS No. 850927-95-6](/img/structure/B2741571.png)
4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole
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Overview
Description
4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.
Mechanism Of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of several kinases, including JNK, p38, and ERK. It has also been shown to inhibit the activity of the proteasome, which plays a key role in protein degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole are varied and depend on the specific enzyme or receptor that is being targeted. In general, this compound has been found to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for a variety of diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments is its specificity for certain enzymes and receptors. This compound has been shown to selectively inhibit the activity of certain kinases and the proteasome, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole. One area of interest is the development of new therapeutic agents based on this compound. Researchers are also exploring the use of this compound in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Synthesis Methods
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzyl mercaptan in the presence of a base such as triethylamine. The resulting compound is then reacted with 2-bromo-5-(thiophen-2-yl)oxazole in the presence of a palladium catalyst to yield the final product.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole has been found to have several scientific research applications. One of its main uses is as a tool for studying the mechanism of action of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, making it useful for studying their function and potential therapeutic targets.
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S3/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(26-21)18-3-2-12-27-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHAPNNYSCDJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole |
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